molecular formula C10H10O4 B2420544 3-(2-Methoxyphenyl)-2-oxopropanoic acid CAS No. 82204-44-2

3-(2-Methoxyphenyl)-2-oxopropanoic acid

Cat. No. B2420544
CAS RN: 82204-44-2
M. Wt: 194.186
InChI Key: WVDSVSHMWAOGLS-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-2-oxopropanoic acid, also known as o-Methoxyhydrocinnamic acid, is a chemical compound with the molecular formula C10H12O3 . It has a molecular weight of 180.2005 .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The IUPAC Standard InChIKey for this compound is XSZSNLOPIWWFHS-UHFFFAOYSA-N .

Scientific Research Applications

Analytical Applications in Nickel Determination

3-(4-methoxyphenyl)-2-mercaptopropenoic acid (4MF2MP), a compound closely related to 3-(2-Methoxyphenyl)-2-oxopropanoic acid, has been utilized for the spectrophotometric determination of nickel. This method, involving the reaction of 4MF2MP with Ni(II) in alkaline media to produce a yellow complex, is highly sensitive and selective for nickel detection in various materials such as hydrogenated greases, steels, and solders (Izquierdo & Carrasco, 1984).

Synthesis and Chemical Transformations

This compound derivatives are involved in various synthetic transformations. For instance, methyl 2-diazo-3-(4-methoxyphenyl)-3-oxopropanoate, a derivative, undergoes Wolff rearrangement catalyzed by Rh2(OAc)4 to form methoxycarbonyl(4-methoxyphenyl) ketene, which is further reacted with 2Н-azirines to produce dihydro-2Н-pyrrol-2-one derivatives (Rostovskii et al., 2017).

Enantioselective Reduction in Synthesis

In the context of organic synthesis, 3-aryl-2-oxopropanoic acids, which include this compound, are used in enantioselective reduction processes. These acids are important in the synthesis of phenyllactic acids, constituents of depsipeptides with biological activities. Comparative studies have been conducted on the substrate selectivity of both transition-metal and enzyme-catalyzed methods for these reductions (Lüttenberg et al., 2013).

Crystal Structure Analysis

The compound 4-(3-methoxyphenyl)-2,6-diphenylpyridine, synthesized from a reaction involving this compound derivatives, has been studied for its crystal structure. This compound exhibits a non-planar molecular structure with significant dihedral angles between the pyridine and benzene rings. Such studies are crucial in understanding the molecular geometry and interactions in crystalline materials (Cheng et al., 2022).

Safety and Hazards

The safety data sheet for 3-(2-Methoxyphenyl)-2-oxopropanoic acid suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It’s also recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

3-(2-methoxyphenyl)-2-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-14-9-5-3-2-4-7(9)6-8(11)10(12)13/h2-5H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDSVSHMWAOGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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